molecular formula C8H5F2NO4 B2380323 3,5-Difluoro-2-nitrophenylacetic acid CAS No. 130400-45-2

3,5-Difluoro-2-nitrophenylacetic acid

Cat. No.: B2380323
CAS No.: 130400-45-2
M. Wt: 217.128
InChI Key: HINZALAFDDZVQO-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-nitrophenylacetic acid is a chemical compound that has garnered attention due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of nitro and difluoro groups attached to a phenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2-nitrophenylacetic acid typically involves the nitration of 3,5-difluorophenyl acetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-nitrophenylacetic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-Amino-3,5-difluorophenyl acetic acid.

    Substitution: Various substituted phenyl acetic acids depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids or other oxidized derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-nitrophenylacetic acid is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the difluoro groups can influence the compound’s reactivity and binding affinity to various molecular targets. The acetic acid moiety can interact with biological molecules, potentially affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorophenyl acetic acid: Lacks the nitro group, making it less reactive in redox reactions.

    2-Nitrophenyl acetic acid: Lacks the difluoro groups, which can affect its chemical properties and reactivity.

    2,3-Difluorophenyl acetic acid: Similar structure but with different positioning of the fluorine atoms, leading to variations in reactivity and applications.

Uniqueness

3,5-Difluoro-2-nitrophenylacetic acid is unique due to the combination of nitro and difluoro groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(3,5-difluoro-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c9-5-1-4(2-7(12)13)8(11(14)15)6(10)3-5/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINZALAFDDZVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3,5-difluorophenylacetic acid (20 g, Fluorochem) in c.H2SO4 (150 ml) was stirred at -15° C. and c.HNO3 (75 ml) added dropwise over 1 hour at a temperature of from -5° to -10° C. The mixture was stirred for a further 1/2 hour at -10° C. and then poured into ice-water (1.0 l). The latter was extracted with ether (×3) and the combined extracts washed with water (×2), dried over MgSO4, and evaporated under reduced pressure to give a solid which was crystallised and then recrystallised from ether/hexane (1:4 v/v) to give 20.8 g of the desired product.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

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